molecular formula C24H26N4O B2423948 N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1203274-30-9

N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2423948
CAS No.: 1203274-30-9
M. Wt: 386.499
InChI Key: XFNCMSLREOOUIA-UHFFFAOYSA-N
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Description

N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a phenylpyridazine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylpyridazine Moiety: This step involves the coupling of a phenyl group with a pyridazine ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

    Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide: Unique due to its specific structure and functional groups.

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings but varying functional groups.

Uniqueness

This compound stands out due to its combination of a piperidine ring, phenylpyridazine moiety, and carboxamide group, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-(2-phenylethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c29-24(25-16-15-19-8-3-1-4-9-19)21-12-7-17-28(18-21)23-14-13-22(26-27-23)20-10-5-2-6-11-20/h1-6,8-11,13-14,21H,7,12,15-18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNCMSLREOOUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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